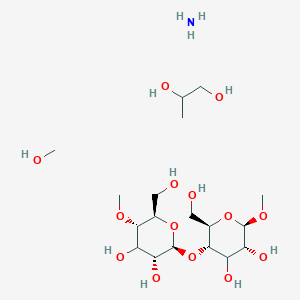

Pregnanetriol 3a-O-b-D-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pregnanetriol 3a-O-b-D-glucuronide (P-3a-G) is a steroid glucuronide found in human urine. It is a metabolite of pregnenolone, a precursor to all steroid hormones. P-3a-G is a marker for the activity of steroidogenic enzymes and is used in the diagnosis and treatment of endocrine diseases.

Scientific Research Applications

Metabolism and Excretion Studies

Pregnanetriol 3a-O-b-D-glucuronide plays a significant role in metabolism and excretion studies. Riley (1968) investigated the urinary levels of pregnanetriol as glucuronides, highlighting their importance in understanding steroid metabolism in conditions like congenital adrenal hyperplasia and Cushing's syndrome with adrenocortical carcinoma (Riley, 1968).

Hormonal Function Assessment

Sobrinho, Kase, and Grunt (1971) studied the impact of estrogen on urinary excretion of pregnanetriol (as glucuronides) in patients with gonadal dysgenesis. This research is essential for understanding hormonal functions and their effects on adrenal steroidogenesis (Sobrinho, Kase, & Grunt, 1971).

Analytical Method Development

Raman, Avramov, McNiven, and Dorfman (1965) developed a method for determining pregnanetriol and pregnanetriolone in urine using gas chromatography. This method is crucial for accurately measuring these steroids in various clinical and research settings (Raman et al., 1965).

Radioimmunoassay Techniques

Samarajeewa, Cooley, and Kellie (1979) developed a radioimmunoassay for pregnanediol-3 alpha-glucuronide, an advancement that allows for more precise and direct measurement of this metabolite in clinical samples (Samarajeewa, Cooley, & Kellie, 1979).

Role in Pregnancy

Meng, Griffiths, and Sjövall (1996) identified pregnanediols and pregnanetriols conjugated with N-acetylglucosamine in the urine of pregnant women. This discovery highlights the significance of this compound in understanding progesterone metabolism during pregnancy (Meng, Griffiths, & Sjövall, 1996).

Mechanism of Action

Target of Action

Pregnanetriol 3a-O-b-D-glucuronide, also known as PREGNANETRIOL 3ALPHA-O-BETA-D-GLUCURONIDE, is a metabolite of progesterone . Progesterone is a key hormone in the female reproductive system, playing a crucial role in the menstrual cycle and pregnancy .

Mode of Action

As a metabolite of progesterone, this compound is likely to interact with progesterone receptors in the body. These receptors are found in various tissues, including the uterus, cervix, vagina, mammary glands, and brain

Biochemical Pathways

This compound is part of the steroid glucosiduronic acid pathway . It is produced as a result of the metabolism of progesterone, a process that involves various enzymes and biochemical reactions

Pharmacokinetics

It is known that it is excreted in the urine during the luteal phase . This suggests that it undergoes renal clearance. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

This compound is used as a marker for ovulation in women . Its presence in urine can indicate the occurrence of ovulation, which is a crucial part of the female reproductive cycle.

Future Directions

The future directions of Pregnanetriol 3a-O-b-D-glucuronide research could involve its use in studying bile acid metabolic status and liver ailments, including cholestasis and hepatocellular carcinoma . It could also be used to develop lower-cost screens for deficient luteal phases in clinically regular cycles .

Biochemical Analysis

Biochemical Properties

Pregnanetriol 3a-O-b-D-glucuronide interacts with various enzymes, proteins, and other biomolecules. It is a prominent biomarker extensively utilized within the biomedical industry, holding paramount significance in studying bile acid metabolic status. The detailed structure of this compound facilitates the binding of specific antibodies, crucial for the accurate measurement of this metabolite in various biological samples.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pregnanetriol 3a-O-b-D-glucuronide involves the glucuronidation of pregnanetriol using b-D-glucuronic acid.", "Starting Materials": [ "Pregnanetriol", "b-D-glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dimethyl sulfoxide (DMSO)", "Methanol", "Chloroform", "Sodium bicarbonate (NaHCO3)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of the hydroxyl groups of pregnanetriol using DCC and DIPEA in DMF to obtain the corresponding acetate derivative.", "Conversion of the acetate derivative into the corresponding 3a-OH compound using NaOH in methanol.", "Preparation of the glucuronide by reacting the 3a-OH compound with b-D-glucuronic acid in DMSO using DCC and DIPEA as coupling agents.", "Purification of the product using chloroform and NaHCO3." ] } | |

| 74915-85-8 | |

Molecular Formula |

C27H44O9 |

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-[[(10S,13S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C27H44O9/c1-13(28)27(34)11-8-18-16-5-4-14-12-15(6-9-25(14,2)17(16)7-10-26(18,27)3)35-24-21(31)19(29)20(30)22(36-24)23(32)33/h13-22,24,28-31,34H,4-12H2,1-3H3,(H,32,33)/t13-,14?,15?,16?,17?,18?,19+,20-,21+,22-,24+,25-,26-,27-/m0/s1 |

InChI Key |

DUXHVCKABSGLJH-OPVTUZOVSA-N |

Isomeric SMILES |

C[C@@H]([C@]1(CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O)O |

SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O |

synonyms |

(3α,5β,20S)-17,20-Dihydroxypregnan-3-yl β-D-Glucopyranosiduronic Acid; 17,20α-Dihydroxy-5β-pregnan-3α-yl, β-D-Glucopyranosiduronic Acid; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol](/img/structure/B1146698.png)

![(1S,3R,8R,10S)-5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B1146699.png)

![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1146701.png)

![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)